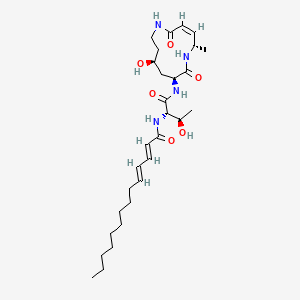
Neurolite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Technetium Tc-99m Bicisate is a radiopharmaceutical compound used primarily in nuclear medicine. It is a sterile, clear, colorless solution suitable for intravenous administration. The compound consists of bicisate dihydrochloride complexed with radioactive technetium-99m. This radiopharmaceutical is used in single-photon emission computed tomography (SPECT) to measure cerebral blood flow and to localize strokes in patients .
Preparation Methods
Technetium Tc-99m Bicisate is prepared using a kit formulation that includes two nonradioactive vials. Vial A contains bicisate dihydrochloride, a reducing agent, and other stabilizers, while Vial B contains a buffer solution. The preparation involves reconstituting the contents of Vial A with sterile, non-pyrogenic, oxidant-free Sodium Pertechnetate Tc99m Injection. The mixture is then incubated at room temperature for 30 minutes .
An alternative rapid preparation method involves microwave heating. This method significantly reduces the preparation time by heating the mixture at 300 W for 8 seconds, achieving a high radiochemical purity .
Chemical Reactions Analysis
Technetium Tc-99m Bicisate undergoes various chemical reactions, primarily involving coordination chemistry. The compound forms a stable, lipophilic complex that can cross the blood-brain barrier. The preparation and characterization of technetium-99m radiopharmaceuticals involve coordination with specific ligands, resulting in various oxidation states and complex structures .
Scientific Research Applications
Technetium Tc-99m Bicisate is widely used in medical imaging, particularly in SPECT. It provides a non-invasive method to evaluate cerebral blood flow, aiding in the diagnosis and localization of strokes. The compound’s ability to cross the blood-brain barrier makes it valuable for imaging brain perfusion and detecting altered regional cerebral perfusion .
Mechanism of Action
The mechanism of action of Technetium Tc-99m Bicisate involves its high first-pass extraction fraction and deposition in the brain in proportion to cerebral blood flow. The compound’s lipophilic nature allows it to cross the blood-brain barrier by passive diffusion. Once in the brain, its radionuclide emissions permit external imaging of cerebral distribution, enabling the detection of altered regional cerebral perfusion .
Comparison with Similar Compounds
Technetium Tc-99m Bicisate is unique due to its high stability and ability to cross the blood-brain barrier. Similar compounds include other technetium-99m radiopharmaceuticals used in medical imaging, such as technetium-99m sestamibi and technetium-99m tetrofosmin. These compounds also form stable complexes with technetium-99m and are used for imaging different organs and tissues .
Technetium-99m sestamibi is primarily used for myocardial perfusion imaging, while technetium-99m tetrofosmin is used for both myocardial perfusion and tumor imaging. The unique properties of Technetium Tc-99m Bicisate, particularly its ability to image cerebral blood flow, distinguish it from these other radiopharmaceuticals .
Properties
CAS No. |
121281-41-2 |
|---|---|
Molecular Formula |
C12H21N2O5S2Tc-5 |
Molecular Weight |
434.3 g/mol |
IUPAC Name |
(2R)-3-ethoxy-2-[2-[(2R)-1-ethoxy-1-oxo-3-sulfidopropan-2-yl]azanidylethylamino]-3-oxopropane-1-thiolate;oxygen(2-);technetium |
InChI |
InChI=1S/C12H23N2O4S2.O.Tc/c1-3-17-11(15)9(7-19)13-5-6-14-10(8-20)12(16)18-4-2;;/h9-10,13,19-20H,3-8H2,1-2H3;;/q-1;-2;/p-2/t9-,10-;;/m0../s1 |
InChI Key |
XEKMUJPXHWYRNO-BZDVOYDHSA-L |
SMILES |
CCOC(=O)C(C[S-])NCC[N-]C(C[S-])C(=O)OCC.O=[Tc+4] |
Isomeric SMILES |
CCOC(=O)[C@H](C[S-])NCC[N-][C@@H](C[S-])C(=O)OCC.[O-2].[Tc] |
Canonical SMILES |
CCOC(=O)C(C[S-])NCC[N-]C(C[S-])C(=O)OCC.[O-2].[Tc] |
Synonyms |
99mTc ethyl cysteinate dimer 99mTc ethylcysteinate dimer 99mTc-ECD Neurolite Tc-99m ECD Tc-99m-bicisate Tc-99m-ECD Tc-99m-L,L-ECD Tc-ethyl cysteinate dimer technetium Tc 99m bicisate technetium Tc 99m ethyl cysteine dime |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Z)-[5-(4-aminophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B1233966.png)




![(E)-7-[3-[[3-(4-ethylphenyl)sulfanyl-2-hydroxypropyl]amino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1233975.png)
![2-methyl-4-[(11E,15E)-2,8,19,20-tetrahydroxydotriaconta-11,15-dienyl]-2H-furan-5-one](/img/structure/B1233977.png)

![N-ethyl-N'-[4-[4-[[(E)-4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]but-2-enyl]amino]butylamino]butyl]butane-1,4-diamine](/img/structure/B1233981.png)



![(E)-N-[(3R)-3-[(3-{[(2R,3E)-3-(hydroxyimino)butan-2-yl]amino}-2,2-dimethylpropyl)amino]butan-2-ylidene]hydroxylamine](/img/structure/B1233986.png)
